3-([1,1'-Biphenyl]-3-yl)acrylic acid
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Overview
Description
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is an organic compound that features a biphenyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: Tetrahydrofuran (THF) and water mixture
Temperature: Reflux conditions
Industrial Production Methods
For large-scale industrial production, the Suzuki-Miyaura coupling reaction is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and environmentally benign reagents is emphasized . The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound consisting of two connected phenyl rings.
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: A derivative with an amino and hydroxy group on the biphenyl moiety.
Uniqueness
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is unique due to the presence of both the biphenyl and prop-2-enoic acid moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features is not commonly found in other biphenyl derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12O2 |
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Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(3-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17) |
InChI Key |
QQQNPVHFBDPNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
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